Methyl 3-(7-Fluoro-3-indolyl)propanoate
Description
Methyl 3-(7-Fluoro-3-indolyl)propanoate is a fluorinated indole derivative characterized by a fluorine atom at the 7-position of the indole ring and a methyl ester group attached via a propanoate linker at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to the electron-withdrawing properties of fluorine, which can enhance metabolic stability and modulate binding interactions in bioactive molecules.
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 3-(7-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12FNO2/c1-16-11(15)6-5-8-7-14-12-9(8)3-2-4-10(12)13/h2-4,7,14H,5-6H2,1H3 |
InChI Key |
BFOZORQAKLZKHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977897 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD31977897 is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD31977897 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD31977897 include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from the reactions of MFCD31977897 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD31977897 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD31977897 is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD31977897 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine vs.
- Synthetic Challenges : Fluorination at the 7-position may require specialized reagents (e.g., Selectfluor) and optimized conditions to avoid side reactions, as seen in related syntheses.
Table 1: Substituent Effects on Indole Derivatives
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| 7-Fluoro | Electron-withdrawing | Moderate increase | High |
| 7-Methyl | Electron-donating | Significant increase | Moderate |
| 7-Chloro | Electron-withdrawing | High increase | Moderate |
*Estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
